molecular formula C12H20ClNSi B14787206 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride

Cat. No.: B14787206
M. Wt: 241.83 g/mol
InChI Key: AWVYFIVDMGDKTK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is a heterocyclic organosilicon compound It is part of the azasilinane family, which are known for their unique structural properties and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride typically begins with (chloromethyl)methyl-dichlorosilane. This precursor is treated with phenylmagnesium bromide (PhMgBr) to form the corresponding (chloromethyl)methyl-phenylsilane. Subsequent cyclization with an appropriate amine under controlled conditions yields the desired azasilinane structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the silicon center.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can introduce various functional groups at the silicon center.

Scientific Research Applications

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-3-phenyl-1,3-azasilinane: Similar in structure but lacks the hydrochloride component.

    3-Methyl-3-phenyl-1,3-thiasilinane: Contains sulfur instead of silicon.

    1-Methyl-1-phenyl-1-silacyclohexane: Similar silicon-containing cyclic compound.

Uniqueness

3,3-Dimethyl-5-phenyl-1,3-azasilinane hydrochloride is unique due to its specific structural configuration and the presence of both methyl and phenyl groups at the silicon center. This configuration influences its conformational behavior and potential biological activities, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H20ClNSi

Molecular Weight

241.83 g/mol

IUPAC Name

3,3-dimethyl-5-phenyl-1,3-azasilinane;hydrochloride

InChI

InChI=1S/C12H19NSi.ClH/c1-14(2)9-12(8-13-10-14)11-6-4-3-5-7-11;/h3-7,12-13H,8-10H2,1-2H3;1H

InChI Key

AWVYFIVDMGDKTK-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC(CNC1)C2=CC=CC=C2)C.Cl

Origin of Product

United States

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